Methyl 3-formylbenzoate
Description
Significance in Organic Synthesis and Transformations
The primary role of Methyl 3-formylbenzoate in organic chemistry is to provide the 3-formylbenzoate moiety for further chemical reactions and transformations. pubcompare.ai Its bifunctional nature, containing both an aldehyde and a methyl ester, makes it an ideal starting material for synthesizing a diverse range of compounds. The aldehyde group is susceptible to oxidation, reduction, and a variety of nucleophilic addition and condensation reactions, while the ester group can be hydrolyzed or undergo transesterification. noaa.gov
One notable transformation is its use in a green synthesis method to produce methyl 3-cyanobenzoate. researchgate.net This process involves an oximation reaction with hydroxylamine (B1172632) hydrochloride followed by dehydration. researchgate.net Researchers have optimized this reaction to achieve high yields, demonstrating the compound's utility in developing more environmentally benign chemical processes. researchgate.net
Table 2: Synthesis of Methyl 3-cyanobenzoate
| Reactant | Role | Molar Ratio |
|---|---|---|
| This compound | Starting Material | 1.0 |
| Hydroxylamine hydrochloride | Oximation Reagent | 1.5 |
| Sodium hydroxide | Base | 1.8 |
| Ethanol | Solvent | 6.0 |
| Acetic anhydride | Dehydrating Agent | 1.5 |
This "green method" can achieve a yield of up to 95.1% under optimal conditions. researchgate.net
Furthermore, this compound is a key precursor in the synthesis of larger, more complex structures. For example, it undergoes condensation with pyrrole (B145914) to prepare meso-Tetrakis(3-carboxyphenyl)porphyrin, a class of compounds with applications in various fields, including materials science and medicine. sigmaaldrich.comchemicalbook.com
Role in Interdisciplinary Chemical and Biomedical Investigations
The utility of this compound extends beyond traditional organic synthesis into interdisciplinary areas, particularly medicinal chemistry and materials science. ambeed.com Its derivatives have shown potential as bioactive compounds.
In biomedical research, it has been used to prepare molecules with specific biological targets. For instance, it is a starting material for the synthesis of Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, a compound that exhibits moderate inhibitory activity against SENP1 protease. sigmaaldrich.comchemicalbook.com It is also used to create N-methyl-sulfonylhydrazone derivatives that have been investigated as potential anti-diabetic agents with good plasma stability. sigmaaldrich.comchemicalbook.com Moreover, this compound has been considered as a reagent for developing probes aimed at the detection of amyloid deposits, which are associated with various forms of amyloidosis. chemicalbook.comchemicalbook.com
In the realm of materials science, this compound serves as a linker or building block for creating functional materials. ambeed.com Its defined geometry and reactive handles are suitable for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation. ambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-50-4 | |
| Record name | methyl 3-formylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAS 52178-50-4 | |
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Synthetic Methodologies and Strategies for Methyl 3 Formylbenzoate
Classical Preparative Routes
Traditional methods for the synthesis of Methyl 3-formylbenzoate often rely on well-established reactions in organic chemistry, primarily through acid-catalyzed esterification or multi-step sequences starting from readily available precursors.
Acid-Catalyzed Approaches
The most direct and common acid-catalyzed route to this compound is the Fischer esterification of 3-formylbenzoic acid with methanol. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
The general reaction is as follows:
HOOC-C₆H₄-CHO + CH₃OH ⇌ CH₃OOC-C₆H₄-CHO + H₂O
To drive the equilibrium towards the product side and achieve a high yield of the ester, a large excess of methanol is often employed, or the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.com The reaction is typically carried out under reflux conditions. For example, refluxing 3-formylbenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours can produce this compound in good yield. nih.gov
Table 1: Typical Reaction Conditions for Fischer Esterification of 3-Formylbenzoic Acid
| Parameter | Condition |
| Starting Material | 3-Formylbenzoic Acid |
| Reagent | Methanol (often in excess, acting as solvent) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | Several hours |
Multi-Step Synthesis from Precursors
An alternative to the direct esterification of 3-formylbenzoic acid involves a multi-step synthetic sequence starting from more fundamental precursors. A plausible and common strategy begins with a substituted toluene derivative, such as m-toluidine. This approach offers flexibility in introducing the required functional groups in a controlled manner.
A representative multi-step synthesis can be outlined as follows:
Diazotization of m-Toluidine: The synthesis can commence with the diazotization of m-toluidine using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt, a versatile intermediate.
Formylation via Sandmeyer or Gattermann Reaction: The resulting diazonium salt can then be subjected to a formylation reaction to introduce the aldehyde group. The Sandmeyer reaction, using copper(I) cyanide followed by reduction, or the Gattermann reaction, employing hydrogen cyanide and a Lewis acid catalyst, can achieve this transformation. nih.goviitm.ac.insemanticscholar.orgrsc.org
Oxidation of the Methyl Group: The methyl group of the resulting m-tolualdehyde is then oxidized to a carboxylic acid. Common oxidizing agents for this step include potassium permanganate (KMnO₄) or chromic acid. This step yields 3-formylbenzoic acid.
Esterification: The final step is the Fischer esterification of the synthesized 3-formylbenzoic acid with methanol, as described in the previous section, to yield this compound.
This multi-step approach, while longer, allows for the synthesis of the target molecule from inexpensive and readily available starting materials. The synthesis of a structurally similar compound, methyl m-nitrobenzoate, follows a comparable multi-step logic, showcasing the modularity of such synthetic strategies in aromatic chemistry. rsc.org
Advancements in Green Chemistry and Sustainable Synthesis
Environmentally Benign Reaction Conditions
A key area of improvement in the synthesis of this compound is the replacement of corrosive and hazardous mineral acids with solid acid catalysts. These heterogeneous catalysts, such as zeolites, ion-exchange resins (e.g., Dowex), and sulfated metal oxides, offer several advantages. researchgate.netaurak.ac.ae They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and reduces waste. aurak.ac.ae Furthermore, many solid acid catalysts can be regenerated and reused multiple times, making the process more economical and sustainable. nih.govresearchgate.net For instance, zirconium-based solid acids have shown high catalytic activity in the esterification of benzoic acids with methanol. mdpi.com
The choice of solvent also plays a crucial role in the greenness of a synthetic process. Traditional solvents like toluene can be replaced with greener alternatives such as acetonitrile or dimethyl carbonate. rsc.orgnih.gov In some cases, reactions can be performed under solvent-free conditions, particularly when one of the reactants, like methanol in the esterification, can also serve as the solvent. nih.gov Microwave-assisted synthesis has also emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final desired product. primescholars.com The Fischer esterification, a condensation reaction, inherently produces water as a byproduct, which lowers its atom economy.
The atom economy for the synthesis of this compound from 3-formylbenzoic acid and methanol can be calculated as follows:
Molecular Weight of this compound (C₉H₈O₃): 164.16 g/mol
Molecular Weight of 3-Formylbenzoic Acid (C₈H₆O₃): 150.13 g/mol
Molecular Weight of Methanol (CH₄O): 32.04 g/mol
Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy = [164.16 / (150.13 + 32.04)] x 100 ≈ 89.9%
Optimization of Reaction Parameters and Yield Enhancement
Key parameters that are often optimized include:
Temperature: In Fischer esterification, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product. For esterifications of substituted benzoic acids, microwave-assisted heating at temperatures around 130-150°C has been shown to be effective. researchgate.net
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While a higher catalyst concentration can accelerate the reaction, it can also lead to increased side products and complicates purification. Optimizing the catalyst loading to the minimum effective amount is both economically and environmentally beneficial. iitm.ac.inresearchgate.net
Reactant Ratio: As Fischer esterification is an equilibrium process, using a large excess of one reactant (typically the less expensive one, such as methanol) can shift the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com However, an excessive amount of reagent can make product isolation more difficult.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.
Solvent: The choice of solvent can influence the reaction rate and equilibrium position. aiche.orgelsevierpure.comresearchgate.net For instance, the use of a non-polar solvent in some acid-catalyzed esterifications has been shown to increase the reaction rate compared to polar solvents. aiche.org
Table 2: Parameters for Optimization in this compound Synthesis
| Parameter | Factors to Consider for Optimization | Potential Impact on Yield and Efficiency |
| Temperature | Reaction kinetics, potential for side reactions, stability of reactants and products. | Higher temperatures can increase reaction rate but may lead to decomposition. |
| Catalyst Loading | Type of catalyst, reaction rate, cost, and ease of removal. | Optimal loading maximizes rate while minimizing cost and purification efforts. |
| Reactant Molar Ratio | Equilibrium position, cost of reactants, and ease of product isolation. | Excess of one reactant can drive the reaction to completion. |
| Solvent | Polarity, boiling point, and ability to azeotropically remove water. | Can affect reaction rates and equilibrium. |
| Reaction Time | Conversion rate, potential for side reactions over extended periods. | Sufficient time is needed for completion, but prolonged time can lead to byproducts. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields in a cost-effective and sustainable manner.
Catalyst Selection and Loading
The choice of catalyst and its optimal loading are paramount in achieving high yields and purity of this compound. Both esterification and oxidation reactions benefit from catalytic approaches, which can range from traditional acid catalysis to more modern, selective reagents.
In the esterification of 3-formylbenzoic acid , various acid catalysts are employed to facilitate the reaction with methanol. While strong mineral acids like sulfuric acid are effective, their use can lead to challenges in product purification and waste disposal. Research has explored the use of solid acid catalysts and milder Lewis acids to circumvent these issues. For instance, the use of a Zr/Ti solid acid catalyst has been reported for the synthesis of various methyl benzoates, demonstrating the potential for reusable and environmentally benign catalytic systems. Another approach involves the use of Brønsted acidic ionic liquids, such as pyridinium hydrogensulfate ([PyH][HSO₄]), which can act as both catalyst and solvent, simplifying the reaction setup.
For the oxidation of methyl 3-(hydroxymethyl)benzoate , the selection of the oxidizing agent is critical to selectively convert the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. The Dess-Martin periodinane (DMP) is a widely used reagent for this transformation due to its mild reaction conditions and high selectivity. It is typically used in stoichiometric amounts. Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. Both DMP and Swern oxidations are known for their high yields and compatibility with a wide range of functional groups.
| Synthetic Route | Catalyst/Reagent | Typical Catalyst Loading | Notes |
| Esterification | Sulfuric Acid (H₂SO₄) | Catalytic amounts | Traditional and effective, but can lead to side reactions and purification challenges. |
| Zr/Ti Solid Acid | Varies (e.g., 10 mol%) | Heterogeneous catalyst, allowing for easier separation and potential reuse. | |
| Pyridinium hydrogensulfate ([PyH][HSO₄]) | 0.42 mmol per 1.69 mmol of acid | Acts as both catalyst and solvent, simplifying the reaction medium. | |
| Oxidation | Dess-Martin Periodinane (DMP) | Stoichiometric (e.g., 1.1-1.5 equivalents) | Mild and highly selective for primary alcohols to aldehydes. |
| Oxalyl chloride/DMSO (Swern) | Stoichiometric | Requires low temperatures and careful handling of reagents. |
Solvent Systems and Their Influence
The solvent system plays a crucial role in the synthesis of this compound, influencing reaction rates, solubility of reactants and catalysts, and in some cases, the reaction pathway itself.
In the esterification of 3-formylbenzoic acid , methanol often serves as both a reactant and a solvent, especially when used in excess to drive the equilibrium towards product formation. In cases where a co-solvent is necessary, non-polar, inert solvents that allow for the azeotropic removal of water can be employed to favor the forward reaction. The choice of solvent can also impact the efficacy of the catalyst. For instance, in reactions catalyzed by ionic liquids, the ionic liquid itself can serve as the reaction medium, eliminating the need for traditional organic solvents.
For the oxidation of methyl 3-(hydroxymethyl)benzoate , the choice of solvent is critical for the stability of the oxidizing agent and the intermediate species. The Dess-Martin oxidation is most commonly performed in chlorinated solvents such as dichloromethane (DCM) or chloroform. These solvents are favored for their inertness and ability to dissolve both the alcohol substrate and the DMP reagent. Similarly, the Swern oxidation is typically carried out in dichloromethane at low temperatures to ensure the stability of the reactive intermediates. The use of polar aprotic solvents like DMSO is inherent to the Swern oxidation mechanism, where it also acts as the oxidant.
| Synthetic Route | Solvent | Influence |
| Esterification | Methanol (excess) | Acts as both reactant and solvent, drives equilibrium. |
| Toluene | Allows for azeotropic removal of water, shifting equilibrium. | |
| Ionic Liquid | Can serve as both catalyst and solvent medium. | |
| Oxidation | Dichloromethane (DCM) | Inert solvent for Dess-Martin and Swern oxidations, good solubility for reagents. |
| Chloroform | Alternative chlorinated solvent for oxidation reactions. | |
| Dimethyl sulfoxide (DMSO) | Acts as the oxidant in the Swern oxidation. |
Temperature, Pressure, and Reaction Time Effects
The kinetic parameters of temperature, pressure, and reaction time are critical for optimizing the yield and purity of this compound while minimizing side reactions and energy consumption.
The esterification of 3-formylbenzoic acid is an equilibrium-limited reaction, and temperature plays a significant role in both the reaction rate and the position of the equilibrium. Generally, increasing the temperature increases the reaction rate. For instance, esterification using a Brønsted acidic ionic liquid catalyst has been studied at 70°C, with reaction times extending up to 18 hours to achieve high conversion. The reaction is typically carried out at atmospheric pressure, often under reflux conditions to maintain the desired temperature. The reaction time is optimized to ensure the reaction proceeds to completion without significant decomposition of the product or starting materials.
In the oxidation of methyl 3-(hydroxymethyl)benzoate , temperature control is often more critical to prevent over-oxidation or side reactions. The Dess-Martin oxidation is conveniently carried out at room temperature, which is one of its key advantages. The reaction is typically complete within a few hours. The Swern oxidation, in contrast, requires cryogenic temperatures, typically between -78°C and -60°C, for the initial activation of DMSO and reaction with the alcohol. Allowing the reaction to warm to room temperature completes the elimination step to form the aldehyde. These reactions are conducted at atmospheric pressure. The reaction time for both methods is usually monitored by techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.
| Synthetic Route | Temperature | Pressure | Reaction Time | Effect on Reaction |
| Esterification | 70°C - Reflux | Atmospheric | 10 - 18 hours | Higher temperature increases reaction rate; longer time drives equilibrium. |
| Oxidation (Dess-Martin) | Room Temperature | Atmospheric | 1 - 4 hours | Mild conditions prevent over-oxidation and are experimentally convenient. |
| Oxidation (Swern) | -78°C to Room Temp. | Atmospheric | 1 - 3 hours | Low initial temperature is crucial for the stability of reactive intermediates. |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Formyl Group Transformations
The aldehyde functionality in methyl 3-formylbenzoate is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a primary alcohol. The electronic effect of the meta-substituted methyl ester group plays a significant role in modulating the reactivity of the aldehyde.
The oxidation of the formyl group in aromatic aldehydes is a fundamental transformation, leading to the corresponding benzoic acid derivatives. While specific kinetic and mechanistic studies for this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on substituted benzaldehydes.
The oxidation of benzaldehydes by potassium permanganate (KMnO₄) has been a subject of numerous kinetic and mechanistic investigations. The reaction mechanism is known to be sensitive to the pH of the medium. In alkaline conditions, the reaction is believed to proceed through the formation of a manganate ester intermediate, which then decomposes to the carboxylate. Some studies have suggested a free radical chain mechanism involving hydroxyl radicals, particularly in strongly alkaline solutions. The rate of oxidation of substituted benzaldehydes by both permanganate and manganate has been found to be of a similar order of magnitude.
For substituted benzaldehydes, the reaction stoichiometry has been established to be three moles of benzaldehyde reacting with two moles of permanganate. The reaction can be conveniently carried out using phase transfer catalysis (PTC) in non-polar solvents, which facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the aldehyde is present. This technique often leads to high yields of the corresponding benzoic acid. researchgate.netacs.org
The general mechanism for permanganate oxidation in a two-phase system under PTC conditions can be outlined as follows:
Transfer of the permanganate ion from the aqueous phase to the organic phase by the phase transfer catalyst (Q⁺X⁻).
Reaction of the ion pair [Q⁺MnO₄⁻] with the aldehyde in the organic phase.
Formation of the corresponding carboxylate.
The reaction rate and yield can be influenced by the nature of the phase transfer catalyst and the solvent.
The reduction of the formyl group in this compound to a hydroxymethyl group is a key transformation for the synthesis of various derivatives. The presence of the methyl ester group necessitates the use of chemoselective reducing agents to avoid concomitant reduction of the ester.
Sodium borohydride (NaBH₄) is a widely used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive carbonyl functional groups such as esters. ias.ac.in The significant difference in reactivity between the aldehyde and the methyl ester in this compound allows for the selective reduction of the formyl group.
This selectivity is based on the greater electrophilicity of the aldehyde carbonyl carbon compared to the ester carbonyl carbon. The reaction is typically carried out in alcoholic solvents like methanol or ethanol at or below room temperature. Under these conditions, sodium borohydride efficiently reduces the aldehyde to the corresponding primary alcohol, methyl 3-(hydroxymethyl)benzoate, while leaving the methyl ester group intact. This chemoselectivity is a cornerstone of synthetic strategies involving molecules with multiple carbonyl functionalities. researchgate.netchegg.com
The general procedure for the selective reduction of this compound with sodium borohydride involves dissolving the compound in a suitable solvent and adding the reducing agent portion-wise while monitoring the reaction progress.
Table 1: Selective Reduction of Formyl Group in this compound
| Reagent | Functional Group Reduced | Functional Group Unaffected | Product |
| Sodium Borohydride | Formyl (Aldehyde) | Methyl Ester | Methyl 3-(hydroxymethyl)benzoate |
A study on the reduction of aromatic carboxylic acids via their methyl esters highlights the utility of a sodium borohydride-THF-methanol system for reducing the ester group. ias.ac.in However, the conditions required for ester reduction (e.g., higher temperatures, longer reaction times) are more forcing than those needed for aldehyde reduction, further underscoring the feasibility of selective formyl group reduction.
While the reduction of the formyl group of this compound with sodium borohydride results in an achiral alcohol, stereoselective reduction strategies are crucial when the substrate is prochiral or when a chiral reducing agent is employed. For substituted benzaldehydes in general, asymmetric reduction to form chiral benzylic alcohols is a well-established field.
Common methods for achieving stereoselective reduction include:
Catalytic Asymmetric Hydrogenation: This involves the use of a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with chiral phosphine or diamine ligands. These catalysts can deliver hydrogen to one face of the carbonyl group preferentially, leading to a high enantiomeric excess of one enantiomer of the alcohol.
Enzymatic Reductions: Enzymes such as alcohol dehydrogenases from various microorganisms can catalyze the reduction of aldehydes with high enantioselectivity under mild conditions.
Chiral Borohydride Reagents: The use of stoichiometric chiral reducing agents, which are often derived from the reaction of sodium borohydride with chiral ligands (e.g., amino alcohols), can also effect enantioselective reduction.
While specific examples detailing the stereoselective reduction of this compound are not prevalent in the searched literature, these general strategies are applicable to achieve chiral alcohols derived from this substrate. For instance, asymmetric transfer hydrogenation using a chiral ruthenium catalyst has been shown to be highly effective for the reduction of various benzaldehyde derivatives, affording chiral benzyl (B1604629) alcohols in high enantiomeric excess. nih.gov
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon of the aldehyde group in this compound is a prime target for nucleophiles. This reactivity allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that proceed via the nucleophilic addition of an enolate or an active methylene (B1212753) compound to a carbonyl group. wikipedia.orgwikipedia.org In the context of this compound, the formyl group acts as the electrophilic partner.
Aldol Condensation: In a crossed or mixed aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. srmist.edu.inlibretexts.org Since this compound has no α-hydrogens, it can only act as the electrophilic acceptor and does not self-condense. libretexts.org The reaction involves the formation of a β-hydroxy carbonyl compound (the aldol addition product), which can then undergo dehydration, often upon heating, to yield a conjugated α,β-unsaturated carbonyl compound (the aldol condensation product). wikipedia.orgmasterorganicchemistry.com
The base-catalyzed mechanism proceeds as follows:
Enolate Formation: A base removes an α-hydrogen from the donor carbonyl compound to form a nucleophilic enolate ion. srmist.edu.in
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com
Protonation: The resulting alkoxide is protonated by the solvent (e.g., water) to give the β-hydroxy carbonyl adduct. masterorganicchemistry.com
Dehydration: If the reaction is heated, the base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond conjugated with both the aromatic ring and the carbonyl group. libretexts.org
Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malonic acid. wikipedia.orgsrmist.edu.in The reaction is typically catalyzed by a weak base like an amine (e.g., piperidine or pyridine). wikipedia.orgresearchgate.net
The mechanism involves:
Carbanion Formation: The weak base deprotonates the active methylene compound to form a stabilized carbanion (enolate). youtube.com
Nucleophilic Addition: The carbanion adds to the carbonyl group of this compound. wikipedia.org
Dehydration: A subsequent dehydration step occurs, often spontaneously, to produce a stable, conjugated system. wikipedia.org When malonic acid is used in the presence of pyridine (the Doebner modification), the condensation is often followed by decarboxylation. wikipedia.org
Table 1: Comparison of Aldol and Knoevenagel Condensations
| Feature | Aldol Condensation | Knoevenagel Condensation |
| Nucleophile | Enol or enolate from an aldehyde/ketone | Active methylene compound (e.g., malonic esters, cyanoacetic acid) |
| Catalyst | Strong base (e.g., NaOH, KOH) or acid | Weak base (e.g., piperidine, pyridine) |
| Initial Product | β-hydroxy carbonyl compound | Often directly yields the α,β-unsaturated product |
| Key Feature | Forms C-C bonds, can be reversible | Highly efficient for forming C=C bonds with electron-withdrawing groups |
This compound readily reacts with primary amines under mildly acidic conditions to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is a reversible nucleophilic addition-elimination process. operachem.com
The mechanism for imine formation involves several steps:
Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. researchgate.net
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a resonance-stabilized iminium ion. researchgate.net
Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen to yield the final imine product. masterorganicchemistry.com
The equilibrium can be driven towards the imine product by removing the water formed during the reaction, for instance, by azeotropic distillation. operachem.comthermofisher.com
Subsequent Reactions of Imines: The resulting imine is a versatile intermediate. The C=N double bond can undergo various transformations, most notably reduction. Treatment of the imine with a reducing agent, such as sodium borohydride (NaBH₄), reduces the imine to a secondary amine. This two-step process (reductive amination) is a powerful method for synthesizing amines from carbonyl compounds.
Grignard reagents (R-MgX) are potent nucleophiles that react with both aldehydes and esters. purdue.edu In this compound, the aldehyde is more reactive than the ester.
Reaction with the Aldehyde: With one equivalent of a Grignard reagent, selective addition to the aldehyde group occurs. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. purdue.edu
Reaction with the Ester: The ester group is less reactive and typically requires a second equivalent of the Grignard reagent to react. The first equivalent adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating a methoxide ion (⁻OCH₃) to form a ketone. udel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. udel.edulibretexts.org
Therefore, the reaction of this compound with excess Grignard reagent will result in the transformation of both functional groups, yielding a diol product.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions convert the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to transform aldehydes or ketones into alkenes. wikipedia.orglumenlearning.com The reaction of this compound with a Wittig reagent swaps the C=O bond for a C=C bond, producing a derivative of styrene and triphenylphosphine oxide as a byproduct. lumenlearning.com The strong P=O bond formation is the driving force for this reaction. lumenlearning.com
The mechanism is generally considered to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to give the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to produce E-alkenes, whereas non-stabilized ylides typically yield Z-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion as the nucleophile. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. wikipedia.org HWE reagents are generally more nucleophilic than corresponding Wittig reagents and react with aldehydes like this compound to produce alkenes. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate salt, is easily removed during workup, simplifying product purification. organic-chemistry.org
The HWE reaction mechanism begins with the deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde to form an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com This intermediate then eliminates to form the alkene. HWE reactions using stabilized phosphonate carbanions almost exclusively produce the (E)-alkene, offering excellent stereocontrol. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphorus ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt ((RO)₂PO₂⁻) |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
| Stereoselectivity | Variable; depends on ylide stability and reaction conditions | Generally high E-selectivity with stabilized carbanions |
| Reagent Reactivity | Less reactive with sterically hindered ketones | More nucleophilic; reacts with a wider range of carbonyls |
Ester Group Reactivity and Functional Group Interconversions
The methyl ester group of this compound undergoes nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For this compound, reacting it with a different alcohol (R'-OH) would replace the methyl group (-CH₃) with the new alkyl group (-R'), forming a new ester and releasing methanol. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. google.com
Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by the acid, making the carbonyl carbon more electrophilic. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, methanol is eliminated, and deprotonation of the new carbonyl oxygen regenerates the catalyst and yields the new ester.
Base-Catalyzed Mechanism: A strong base (alkoxide, RO⁻) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate from which the methoxide ion is expelled.
Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. study.com This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of acid-catalyzed esterification. It involves the protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol to yield 3-formylbenzoic acid. study.comquora.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. study.com This intermediate then collapses, eliminating the methoxide ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction. study.com This final step drives the reaction to completion, forming a carboxylate salt. Acidification in a separate workup step is required to obtain the neutral carboxylic acid. quora.com In some cases with significant steric hindrance around the carbonyl carbon, the mechanism can shift to a bimolecular, base-catalyzed alkyl-oxygen cleavage (BAl2), where the hydroxide attacks the methyl carbon in an SN2 reaction. stackexchange.com
Aromatic Ring Functionalization
The functionalization of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents. Both the formyl and methoxycarbonyl groups are deactivating, meaning they reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles compared to benzene itself.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. However, the reactivity of this compound in these reactions is substantially diminished. The formyl and methoxycarbonyl groups are powerful electron-withdrawing groups that deactivate the ring towards electrophilic attack. unwisdom.orgumkc.edu This deactivation arises from the resonance and inductive effects that pull electron density away from the aromatic system.
Both substituents are meta-directing. This means that in the rare event an EAS reaction occurs, the incoming electrophile is directed to the positions meta to the existing groups. For this compound, the positions ortho and para to one group are meta to the other. The C5 position is meta to both the C1-ester and C3-aldehyde, making it the most likely, albeit still challenging, site for substitution.
Nitration: A common EAS reaction is nitration. While specific studies on the nitration of this compound are not abundant, the reaction with methyl benzoate (which has only one deactivating ester group) is well-documented. Nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid yields primarily methyl 3-nitrobenzoate. umkc.eduaiinmr.comma.edu This demonstrates the strong meta-directing effect of the ester group. unwisdom.org The presence of a second deactivating group in this compound would make the reaction conditions even more demanding.
| Substrate | Reaction | Major Product | Directing Influence |
|---|---|---|---|
| Methyl Benzoate | Nitration (HNO₃, H₂SO₄) | Methyl 3-nitrobenzoate | The -COOCH₃ group is a meta-director. umkc.eduaiinmr.com |
| This compound | Nitration (Predicted) | Methyl 5-nitro-3-formylbenzoate | Both -CHO and -COOCH₃ are meta-directors, reinforcing substitution at C5. |
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are pivotal C-C bond-forming EAS reactions. masterorganicchemistry.com However, these reactions generally fail with strongly deactivated aromatic rings. libretexts.orglibretexts.org The presence of one strong deactivating group, such as an acyl group, is often sufficient to prevent the reaction. stackexchange.com Since this compound possesses two potent deactivating groups, it is considered unreactive under standard Friedel-Crafts conditions. reddit.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would likely coordinate with the lone pairs of the carbonyl oxygens, further deactivating the ring and inhibiting the reaction. reddit.com
To overcome the inherent regioselectivity and low reactivity of deactivated rings, directed functionalization strategies are employed. Directed ortho Metalation (DoM) is a powerful technique where a functional group, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org
The native aldehyde and ester groups of this compound are not considered strong DMGs. uwindsor.ca However, the carboxylate group, which can be formed by saponification of the methyl ester, is an effective DMG. This would direct functionalization to the C2 position, ortho to the carboxylate. Furthermore, aldehydes can be transiently converted into a directing group, for instance, by reaction with a lithium amide to form an α-amino alkoxide, which can then direct lithiation. harvard.edu This strategy could enable selective functionalization at the C2 or C4 positions of the this compound scaffold.
Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H bond activation to functionalize aromatic rings with high selectivity and efficiency. This approach often uses a directing group to position the catalyst near a specific C-H bond.
For this compound, the most viable strategy would involve the hydrolysis of the ester to the corresponding carboxylic acid. The carboxylate group is a well-established directing group for palladium-catalyzed C-H activation. psu.edu This allows for the functionalization of the ortho C-H bonds. For example, palladium-catalyzed methylation and arylation have been successfully achieved at the ortho C-H bonds of benzoic acids. psu.edu This approach would provide a route to selectively introduce substituents at the C2 position of the 3-formylbenzoic acid core, a transformation that is difficult to achieve via classical EAS.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and complexity-building potential. tcichemicals.com The aldehyde functionality of this compound makes it an excellent substrate for several important MCRs.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.gov The reaction is initiated by the formation of an imine from the aldehyde and amine, which is a key intermediate. wikipedia.org
This compound can serve as the aldehyde component in this reaction. Its participation would lead to the formation of complex, peptide-like molecules incorporating the 3-(methoxycarbonyl)phenyl scaffold. A notable example involves the use of the related methyl 2-formylbenzoate (B1231588) in an Ugi reaction to synthesize fused benzimidazole–isoquinolinones, highlighting the utility of formylbenzoate esters in these transformations. rsc.org
| Component | Example Reactant | Role in Reaction |
|---|---|---|
| Aldehyde | This compound | Forms an imine with the amine; provides the Cα of the final product. |
| Amine | Aniline | Forms an imine; becomes the N-substituent on the amide. |
| Carboxylic Acid | Acetic Acid | Protonates the imine and acts as the nucleophile in the final rearrangement. |
| Isocyanide | tert-Butyl isocyanide | Adds to the iminium ion; forms the second amide functionality. |
The aldehyde group of this compound is also a versatile starting point for tandem or cascade reactions. These processes involve multiple bond-forming events occurring sequentially in a single pot, often initiated by a single transformation.
A plausible cascade sequence could begin with a Knoevenagel or aldol condensation at the formyl group, creating a new, more complex intermediate. This intermediate could then undergo a subsequent intramolecular cyclization or another reaction involving the methyl ester or the aromatic ring. For instance, a reaction with a β-keto acid could initiate a cascade involving condensation, decarboxylation, and subsequent cyclization, a strategy that has been successfully applied to the related 2-formylbenzoic acid to synthesize phthalides. beilstein-journals.org Similarly, 3-formylchromones participate in complex multi-component cascades to build intricate heterocyclic systems. rsc.org These examples underscore the potential of the formyl group in this compound to trigger sophisticated reaction sequences for the rapid construction of diverse molecular architectures.
Design, Synthesis, and Evaluation of Methyl 3 Formylbenzoate Derivatives
Derivatives with Potential Bioactivity
The reactivity of the formyl group in methyl 3-formylbenzoate allows for its incorporation into larger molecular frameworks that exhibit a range of biological activities. These derivatives are of particular interest in the development of new therapeutic agents.
Porphyrin Macrocycle Formation
Porphyrins are a class of aromatic macrocyclic compounds that play crucial roles in various biological processes and have applications in photodynamic therapy and catalysis. This compound serves as a key building block in the synthesis of meso-substituted porphyrins. One of the most common methods for this transformation is the Lindsey synthesis, which involves the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde.
In this synthesis, this compound reacts with pyrrole in a 1:1 molar ratio in a suitable organic solvent, such as dichloromethane, in the presence of an acid catalyst like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). This condensation reaction leads to the formation of a porphyrinogen intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. The oxidation is typically achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting product is meso-tetrakis(3-methoxycarbonylphenyl)porphyrin. The ester groups can then be hydrolyzed to carboxylic acids to yield meso-tetrakis(3-carboxyphenyl)porphyrin, a compound explored for its utility in various biomedical applications. sigmaaldrich.com
| Reactants | Catalyst | Solvent | Oxidant | Typical Yield (%) |
|---|---|---|---|---|
| This compound, Pyrrole | TFA or BF₃·OEt₂ | Dichloromethane | Air or DDQ | 20-40 |
Urea-Based Compounds as Enzyme Inhibitors (e.g., SENP1 Protease)
Sentrin-specific protease 1 (SENP1) is an enzyme that plays a critical role in the deconjugation of Small Ubiquitin-like Modifier (SUMO) proteins from their substrates. Dysregulation of SENP1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Urea-based compounds have been investigated as potential inhibitors of SENP1.
This compound can be utilized as a starting material for the synthesis of such inhibitors. A synthetic route could involve the reductive amination of the formyl group to introduce a side chain containing an amine. This amine can then be reacted with an appropriate isocyanate to form the urea linkage. For instance, a derivative, methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, has been noted for its moderate SENP1 protease inhibition activity. sigmaaldrich.com The inhibitory activity of these compounds is typically evaluated using in vitro enzymatic assays, with the potency often expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | SENP1 IC₅₀ (µM) |
|---|---|
| Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate | Moderate Inhibition (Specific value not publicly available) |
Sulfonylhydrazone Analogues for Therapeutic Development (e.g., Anti-Diabetic Agents)
Sulfonylhydrazones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. More recently, they have been explored as potential anti-diabetic agents. The synthesis of sulfonylhydrazone derivatives of this compound can be readily achieved through the condensation reaction of the aldehyde functionality with a sulfonylhydrazide.
For example, reacting this compound with an N-methyl-sulfonylhydrazide in a suitable solvent, often with acid catalysis, yields the corresponding N-methyl-sulfonylhydrazone derivative. These compounds are then evaluated for their anti-diabetic properties, which may include their ability to lower blood glucose levels in animal models of diabetes. Plasma stability is also a crucial parameter assessed during the development of these therapeutic agents. sigmaaldrich.com
| Derivative | Synthetic Method | Potential Therapeutic Application | Noted Property |
|---|---|---|---|
| N-methyl-sulfonylhydrazone of this compound | Condensation of this compound and N-methyl-sulfonylhydrazide | Anti-diabetic agent | Good plasma stability |
Heterocyclic Scaffold Synthesis
The aldehyde group of this compound is a key functional handle for the construction of various heterocyclic ring systems, which are fundamental components of many pharmaceuticals and functional materials.
Quinoline-Based Architectures (e.g., Friedlander Synthesis)
The Friedländer synthesis is a classical and versatile method for the preparation of quinoline derivatives. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org While this compound itself does not possess the required 2-amino substitution, a derivative, methyl 2-amino-3-formylbenzoate, is an excellent substrate for this reaction. tandfonline.com
The synthesis of quinoline-based architectures from methyl 2-amino-3-formylbenzoate can be achieved by reacting it with various ketones in the presence of a base, such as piperidine or potassium t-butoxide, or an acid catalyst. tandfonline.com For example, the reaction with cyclohexanone in the presence of t-butoxide in t-butyl alcohol would yield a tetracyclic quinoline derivative. tandfonline.com This transformation proceeds through an initial aldol condensation followed by cyclization and dehydration to form the aromatic quinoline ring system.
| Reactants | Catalyst/Base | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|
| Methyl 2-amino-3-formylbenzoate, Cyclohexanone | Potassium t-butoxide | t-Butyl alcohol | Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | ~60-70 |
Nitrile Derivatives via Oximation and Dehydration
The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. This can be achieved in a two-step process involving oximation followed by dehydration. This compound can be efficiently converted to methyl 3-cyanobenzoate using this methodology.
In the first step, this compound is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding oxime. The subsequent dehydration of the oxime to the nitrile can be accomplished using a variety of dehydrating agents. A green and efficient method utilizes acetic anhydride as the dehydrating agent. The reaction is typically carried out at elevated temperatures, and the desired methyl 3-cyanobenzoate can be obtained in high yield and purity after purification.
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oximation | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Room Temperature | ~95 |
| Dehydration | Acetic anhydride | - | 130-140 |
Synthesis of Halogenated Analogues
The synthesis of halogenated analogues of this compound typically involves direct halogenation of a precursor or the use of a starting material that already contains the desired halogen atom. The regioselectivity of these reactions is a critical aspect, as the electronic nature of the formyl and methyl ester groups directs the position of the incoming halogen.
One documented approach for the synthesis of a brominated analogue, specifically methyl 5-bromo-3-formylbenzoate, involves the oxidation of a hydroxymethyl precursor. In a specific example, methyl 5-bromo-3-(hydroxymethyl)benzoate is dissolved in toluene. google.com To this solution, manganese dioxide is added, and the mixture is heated to 105°C and stirred for 7 hours. google.com After cooling and filtration to remove the solid manganese dioxide, the filtrate is concentrated to yield methyl 5-bromo-3-formylbenzoate. This method has been reported to produce the target compound in a high yield of 94.3%. google.com
While detailed experimental procedures for the direct chlorination and fluorination of this compound are not extensively described in the reviewed literature, the synthesis of related halogenated benzoic acid derivatives often employs standard electrophilic aromatic substitution protocols. For instance, the chlorination of benzoic acid derivatives can be achieved using various chlorinating agents in the presence of a Lewis acid catalyst. Similarly, fluorination can be accomplished using electrophilic fluorinating agents. The specific conditions, such as the choice of reagent, solvent, and reaction temperature, would be crucial in controlling the regioselectivity and yield of the desired halogenated this compound analogue.
Further research into the direct, regioselective halogenation of this compound would be beneficial for providing more efficient and direct synthetic routes to its chlorinated and fluorinated derivatives.
Below is a table summarizing the synthesis of a brominated analogue of this compound.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 5-bromo-3-formylbenzoate | Methyl 5-bromo-3-(hydroxymethyl)benzoate | Manganese dioxide, Toluene, 105°C, 7 hours | 94.3 | google.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For methyl 3-formylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments is utilized to fully assign its proton and carbon skeletons.
High-Resolution Proton NMR (¹H NMR) in Structural Assignment
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The aldehyde proton is typically observed as a distinct singlet at a downfield chemical shift, a consequence of the strong deshielding effect of the carbonyl group. The methyl protons of the ester group also appear as a sharp singlet, but at a more upfield position.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aldehyde Proton (CHO) |
| Data not available | - | - | Aromatic Protons |
| Data not available | - | - | Aromatic Protons |
| Data not available | - | - | Aromatic Protons |
| Data not available | - | - | Aromatic Protons |
| Data not available | s | 3H | Methyl Protons (OCH₃) |
Note: Specific chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency. A detailed analysis would require the specific spectral data.
Carbon-13 NMR (¹³C NMR) and DEPT Spectroscopy in Carbon Skeleton Elucidation
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum will exhibit distinct signals for each unique carbon atom, including the two carbonyl carbons (one from the aldehyde and one from the ester), the aromatic carbons, and the methyl carbon of the ester. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable tool used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons, would not appear in a DEPT-135 spectrum. This information is instrumental in confirming the assignments of the carbon signals.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |
| Data not available | C | Aldehyde Carbonyl (CHO) |
| Data not available | C | Ester Carbonyl (COO) |
| Data not available | C | Aromatic C (quaternary) |
| Data not available | CH | Aromatic CH |
| Data not available | CH | Aromatic CH |
| Data not available | CH | Aromatic CH |
| Data not available | C | Aromatic C (quaternary) |
| Data not available | CH | Aromatic CH |
| Data not available | CH₃ | Methyl Carbon (OCH₃) |
Note: A complete and unambiguous assignment requires specific spectral data.
Two-Dimensional NMR Techniques for Connectivity Determination
To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity between the aromatic protons, helping to delineate the spin system on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the aldehyde proton and the adjacent aromatic carbon.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the aldehyde and the ester groups. The ester C=O stretch typically appears at a higher wavenumber than the aldehyde C=O stretch. Additionally, characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-O stretching vibrations for the ester, would be observed. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1720 | Strong | C=O Stretch | Ester |
| ~1700 | Strong | C=O Stretch | Aldehyde |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2960 | Medium-Weak | C-H Stretch | Methyl |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1280 | Strong | C-O Stretch | Ester |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., neat, KBr pellet, or solution).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in this compound. The presence of these conjugated systems gives rise to characteristic absorption bands in the UV region.
UV-Vis spectroscopy can be a powerful tool for monitoring the progress of reactions involving this compound. For instance, if the aldehyde group is oxidized to a carboxylic acid or reduced to an alcohol, the electronic environment of the chromophore will change, leading to a shift in the absorption maximum (λmax) or a change in the molar absorptivity. By monitoring these changes over time, it is possible to determine the kinetics of the reaction, including the reaction rate and order.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses associated with both the ester and aldehyde functionalities. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Aldehydes can undergo cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom or the formyl group (-CHO). bldpharm.com The analysis of these fragment ions provides valuable clues for confirming the structure of the molecule.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 135 | [M - CHO]⁺ |
| 133 | [M - OCH₃]⁺ |
| 105 | [C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The relative abundances of the fragment ions would need to be determined from an experimental mass spectrum.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of methyl 3-formylbenzoate. nih.gov DFT methods, such as B3LYP, are frequently used to optimize the molecular structure, and calculate vibrational frequencies and other molecular properties. researchgate.net These calculations provide a detailed picture of the molecule's geometry and energetics. For instance, DFT has been employed to study the unimolecular chemistry of metastable dimethyl isophthalate (B1238265) radical cations, where this compound is a relevant fragment ion. umons.ac.be The choice of functional and basis set, such as B3LYP/6-311+G**, is crucial for obtaining accurate results that correlate well with experimental data. rsc.org
The electronic properties of this compound can be effectively understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. chalcogen.rontu.edu.iq A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the ester group, while the LUMO is concentrated on the electron-withdrawing formyl group. acs.org This distribution suggests that the formyl group is the primary site for nucleophilic attack, while the ring is more susceptible to electrophilic attack. DFT calculations at the B3LYP/6-311+G** level have determined the HOMO and LUMO energies for this compound to be -7.4955 eV and -2.4571 eV, respectively. rsc.org This information is vital for predicting how the molecule will interact with other reagents.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.4955 |
| LUMO Energy | -2.4571 |
| HOMO-LUMO Gap | 5.0384 |
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of molecules by considering electrons to be delocalized across the entire molecule in a series of molecular orbitals. scribd.comutah.edu This theory is fundamental to interpreting the results of quantum chemical calculations. In the context of this compound, MO theory helps to rationalize its reactivity patterns. The combination of atomic orbitals to form bonding, antibonding, and nonbonding molecular orbitals can be visualized and their energy levels calculated. scribd.com These calculations are essential for understanding reaction mechanisms, such as cycloaddition reactions, where the interaction of frontier orbitals between reacting species determines the feasibility and stereochemical outcome of the reaction. rsc.org
Reaction Mechanism Simulation and Transition State Analysis
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By simulating reaction mechanisms, researchers can identify intermediates, and transition states, and determine the energetic feasibility of different routes. beilstein-journals.org
The energetic profile of a reaction pathway maps the potential energy of the system as it progresses from reactants to products. These profiles, calculated using methods like DFT, reveal the activation energies required to overcome transition state barriers and the relative stabilities of intermediates. researchgate.net For example, in the context of the breakdown of related methyl esters, DFT calculations have been used to map the potential energy surface and determine the rate constants for elementary reactions. researchgate.net Similarly, the energetic profile for the reaction of methyl 2-formylbenzoate (B1231588) in a Gattermann-Koch-like reaction has been computationally explored to understand the transformation to the final product. beilstein-journals.org
The solvent environment can significantly influence reaction rates and mechanisms. ucsb.edu Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. ucsb.edu The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing the energetic profile of a reaction. For instance, the hydrolysis of esters is known to be significantly affected by the solvent, a phenomenon that can be modeled computationally to gain a more accurate understanding of the reaction in a specific medium. ucsb.edu
Prediction of Reactivity and Selectivity Indices
Conceptual DFT provides a set of reactivity indices that can be used to predict the reactivity and selectivity of molecules. sci-rad.com These indices are derived from the derivatives of the electronic energy with respect to the number of electrons and the external potential.
Key reactivity indices include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. rsc.org
Chemical Hardness (η): Measures the resistance to change in electron distribution. rsc.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. sci-rad.com
Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. sci-rad.comresearchgate.net
For this compound, these indices have been calculated using DFT. rsc.org The electrophilicity index helps to classify it as a strong electrophile, which is consistent with the electron-withdrawing nature of the formyl and ester groups. rsc.org These indices are valuable for predicting its behavior in various reactions, such as its susceptibility to nucleophilic attack at the formyl carbon. researchgate.net
| Index | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.9763 |
| Chemical Hardness (η) | 5.0385 |
| Electrophilicity (ω) | 2.46 |
| Nucleophilicity (N) | 9.95 |
Electrophilicity and Nucleophilicity of this compound
The electrophilicity (E) of a molecule quantifies its ability to accept electrons, while nucleophilicity (N) measures its electron-donating capacity. These parameters are crucial for predicting the rates and outcomes of polar organic reactions. Various theoretical and experimental scales have been developed to assign electrophilicity and nucleophilicity values to a wide range of compounds. uni-muenchen.deresearchgate.net
For this compound, a theoretical electrophilicity value has been determined, highlighting its electron-accepting nature. This is attributed to the presence of two electron-withdrawing groups, the formyl (-CHO) and the methoxycarbonyl (-COOCH₃) groups, attached to the benzene (B151609) ring. These groups delocalize the electron density of the aromatic ring, rendering the carbon atoms of the carbonyl groups and the aromatic ring susceptible to nucleophilic attack.
A theoretical scale has been proposed to quantify the electrophilicity of various compounds. researchgate.net Within this scale, this compound has been assigned a specific value that allows for comparison with other electrophiles.
Table 1: Theoretical Electrophilicity Value for this compound
| Compound | Theoretical Electrophilicity (E) |
|---|---|
| This compound | 2.46 researchgate.net |
This electrophilicity value provides a quantitative measure of the compound's reactivity towards nucleophiles. A higher E value indicates a stronger electrophile. The presence of both the aldehyde and the ester functionalities offers multiple sites for nucleophilic interaction, and the specific electrophilicity value helps in predicting which site is more reactive and under what conditions reactions are likely to occur. The development of such scales relies on kinetic data from reactions with reference nucleophiles or electrophiles to establish a broad and reliable reactivity framework. hmc.edu
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational landscape and flexibility. nih.gov
While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to understand the conformational preferences of similar aromatic compounds. oup.comresearchgate.net For this compound, key conformational questions would revolve around the orientation of the formyl and methoxycarbonyl substituents relative to the benzene ring.
The primary dihedral angles that would be of interest in a conformational analysis of this compound are:
Torsion angle of the formyl group: The rotation around the C-C bond connecting the formyl group to the benzene ring. This determines whether the aldehyde hydrogen points towards or away from the ester group.
MD simulations can map the potential energy surface as a function of these dihedral angles, identifying the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other molecules, such as substrates, catalysts, or biological receptors. The simulations can reveal the probability of finding the molecule in a particular conformation at a given temperature, which can have significant implications for its reactivity and physical properties. For instance, the accessibility of the electrophilic centers can be highly dependent on the molecule's conformation.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
|---|---|
| O=C-C-C (ring) | Defines the orientation of the formyl group relative to the benzene ring. |
| C(ring)-C-O-C | Defines the orientation of the methoxycarbonyl group relative to the benzene ring. |
By simulating the molecule in different environments (e.g., in various solvents or in the presence of other molecules), MD can provide a dynamic picture of its behavior that is not accessible through static modeling alone.
Applications in Advanced Chemical and Biological Research
Innovations in Medicinal Chemistry and Drug Discovery
The structural features of Methyl 3-formylbenzoate make it an attractive scaffold for the development of novel therapeutic agents. Its aldehyde group allows for the construction of complex molecular architectures through reactions like reductive amination and condensations, while the methyl ester provides a site for further modification or can be a key binding element itself.
This compound serves as a key precursor in the synthesis of compounds designed to modulate the activity of specific enzymes, a cornerstone of modern drug discovery. Enzyme inhibitors are critical for treating a wide range of diseases, and this compound provides a reliable starting point for creating such molecules.
One notable application is in the development of inhibitors for Sentrin-specific protease 1 (SENP1). sigmaaldrich.comsigmaaldrich.com SENP1 is a crucial enzyme that regulates the stability and activity of various proteins through a process called deSUMOylation. scbt.com Dysregulation of this process is linked to the progression of certain cancers, making SENP1 an important therapeutic target. researchgate.netnih.gov Researchers have successfully used this compound to synthesize Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate , a compound that demonstrates moderate inhibitory activity against SENP1. sigmaaldrich.comsigmaaldrich.com
Furthermore, this compound is a starting material for novel N-methyl-sulfonylhydrazone derivatives. sigmaaldrich.comsigmaaldrich.com These derivatives have been investigated as potential anti-diabetic agents and have shown promising plasma stability, a key characteristic for effective drug candidates. sigmaaldrich.com
| Precursor | Synthesized Compound | Application / Finding |
| This compound | Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate | Moderate SENP1 protease inhibition. sigmaaldrich.comsigmaaldrich.com |
| This compound | N-methyl-sulfonylhydrazone derivative | Investigated as an anti-diabetic agent with good plasma stability. sigmaaldrich.comsigmaaldrich.com |
Chemical probes are small molecules used to study and manipulate biological systems and processes. While this compound is a versatile building block in organic synthesis, its specific application in the direct synthesis of chemical probes for biological systems is not extensively documented in the scientific literature reviewed.
The main protease (Mpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govbiorxiv.org Scientists are actively researching various molecular scaffolds to design potent Mpro inhibitors. However, based on available research, this compound has not been identified as a primary scaffold in the synthesis of inhibitors specifically targeting SARS-CoV-2 Mpro.
Utilization as a Key Building Block in Complex Organic Synthesis
The reactivity of its aldehyde and ester functional groups makes this compound a valuable C9 building block for constructing more complex and high-value molecules. sigmaaldrich.com
In the pharmaceutical industry, intermediates are the chemical compounds that form the building blocks of the final Active Pharmaceutical Ingredient (API). This compound is utilized as a key intermediate in the multi-step synthesis of various bioactive compounds. sigmaaldrich.comsigmaaldrich.com
Its role in preparing enzyme modulators, such as the SENP1 inhibitor and potential anti-diabetic agents mentioned previously, highlights its importance as a precursor to potential APIs. sigmaaldrich.com Additionally, it is used in the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin through a condensation reaction with pyrrole (B145914). sigmaaldrich.comsigmaaldrich.com Porphyrin-based molecules have applications in areas such as photodynamic therapy and catalysis.
| Precursor | Resulting Bioactive Compound/Intermediate | Area of Interest |
| This compound | SENP1 Protease Inhibitor | Oncology sigmaaldrich.comsigmaaldrich.com |
| This compound | N-methyl-sulfonylhydrazone derivative | Anti-diabetic research sigmaaldrich.com |
| This compound | meso-Tetrakis(3-carboxyphenyl)porphyrin | Photodynamic Therapy, Catalysis sigmaaldrich.comsigmaaldrich.com |
Agrochemicals are products, such as pesticides and herbicides, used in agriculture to protect crops. While various methyl benzoate compounds are explored for uses in agriculture, the specific use of this compound as a direct precursor or intermediate in the synthesis of commercial agrochemicals is not prominently documented in the reviewed scientific literature.
Chemo-Biological Interactions and Applied Entomology: The Case of this compound
The exploration of chemo-biological interactions, particularly in the realm of applied entomology, has led researchers to investigate a wide array of organic compounds for their potential as insect control agents. Among these, this compound has been a subject of scientific inquiry, primarily for its toxic properties against certain insect species. This article delves into the research surrounding the development of repellents and fumigants based on this specific chemical compound.
Development of Repellents and Fumigants
The development of effective insect repellents and fumigants is a critical aspect of pest management, aiming to protect agricultural products, stored goods, and human health from the detrimental effects of insect infestations. Research in this area often focuses on identifying compounds that can either deter insects from a particular area or eliminate them through inhalation of toxic vapors.
Development of Repellents
Despite the extensive research into the repellent properties of related compounds like methyl benzoate and its various analogs, there is currently a notable lack of scientific literature and research data specifically detailing the efficacy of this compound as an insect repellent. Studies characterizing the behavioral responses of various insect species to this compound, which would be essential for its development as a repellent, have not been published in the available scientific literature. Therefore, its potential to deter insects remains an uninvestigated area within the field of applied entomology.
Development of Fumigants
In contrast to the absence of data on its repellent activity, research has been conducted on the fumigant potential of this compound. Fumigants are volatile substances that act as respiratory poisons, making them particularly useful for treating enclosed spaces and commodities infested with pests.
A key study in this area investigated the fumigant toxicity of this compound against adults of the cigarette beetle (Lasioderma serricorne), a common pest of stored tobacco and other dried products. The research determined the lethal concentration required to achieve 100% mortality (LC100) of the insect population.
The findings from this research are summarized in the table below:
| Compound | Target Insect | Exposure Time (hours) | Lethal Concentration (LC100) (g/L) |
| This compound | Cigarette beetle (Lasioderma serricorne) | 24 | 200 |
This data indicates that this compound possesses significant fumigant activity against the cigarette beetle. researchgate.net The concentration of 200 g/L was found to be completely effective in eliminating the adult population of this pest within a 24-hour period. researchgate.net This finding suggests its potential utility as a fumigant in integrated pest management programs for stored products. However, further research is necessary to evaluate its efficacy against a broader range of insect pests, its safety profile, and its practical application methods in real-world settings.
Future Prospects and Research Challenges
Exploration of Asymmetric Synthesis and Chiral Induction
The development of methodologies for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Methyl 3-formylbenzoate, possessing a prochiral aldehyde group, presents a valuable scaffold for the exploration of enantioselective transformations.
Future research will likely focus on the development of catalytic asymmetric reactions where the formyl group of this compound or its derivatives acts as the key reaction center. The challenge lies in achieving high levels of stereocontrol. The design of novel chiral catalysts, including organocatalysts, transition-metal complexes, and enzymes, will be crucial. For instance, the enantioselective addition of nucleophiles (e.g., organometallic reagents, enolates, or nitroalkanes) to the aldehyde function would provide access to a wide array of chiral secondary alcohols. These products could then serve as precursors for more complex chiral molecules.
A significant research challenge is the development of reactions that can differentiate between the two enantiotopic faces of the aldehyde. This requires a deep understanding of the steric and electronic interactions between the substrate and the chiral catalyst. Detailed mechanistic studies, combining experimental kinetics and computational modeling, will be instrumental in designing more efficient and selective catalytic systems.
Table 1: Potential Asymmetric Transformations of this compound
| Reaction Type | Nucleophile/Reagent | Potential Chiral Product | Catalyst Type |
| Asymmetric Aldol Addition | Ketone/Aldehyde Enolates | Chiral β-hydroxy esters | Chiral Lewis/Brønsted acids, Proline derivatives |
| Asymmetric Nitroaldol (Henry) Reaction | Nitroalkanes | Chiral β-nitro alcohols | Chiral metal complexes (e.g., Cu, Zn), Guanidine derivatives |
| Asymmetric Allylation/Crotylation | Allyl/Crotyl boranes or silanes | Chiral homoallylic alcohols | Chiral Lewis acids, Chiral Brønsted acids |
| Asymmetric Reductive Coupling | Alkenes/Alkynes | Chiral alcohols with quaternary centers | Chiral transition-metal catalysts (e.g., Rh, Ir) |
Development of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and sustainable alternatives to traditional methods by utilizing light or electrical energy to drive chemical reactions. The aromatic and carbonyl moieties of this compound make it an excellent candidate for such transformations.
Future research is anticipated to explore the use of visible-light photocatalysis for the functionalization of this compound. For example, the generation of a benzoyl radical from the aldehyde group through photocatalytic hydrogen atom transfer could enable novel carbon-carbon and carbon-heteroatom bond formations. rsc.org The development of efficient photocatalytic systems that can selectively activate the aldehyde in the presence of the ester group is a key challenge. rsc.org Research into novel photoredox catalysts with appropriate redox potentials will be essential. nih.gov
In the realm of electrocatalysis, the selective reduction of the aldehyde or ester group in this compound is a promising research avenue. Electrocatalytic methods could provide a high degree of control over the reaction selectivity by tuning the electrode potential and material. researchgate.net For instance, the electrocatalytic conversion of the aldehyde to a benzyl (B1604629) alcohol derivative or its coupling to form pinacols could be achieved under mild conditions. acs.org A significant challenge will be the design of robust and selective electrode materials that can operate efficiently and avoid side reactions. researchgate.net
Integration with Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely.
The integration of the synthesis and derivatization of this compound with flow chemistry represents a significant area for future development. Continuous flow processes can be designed for the synthesis of this compound itself, potentially leading to higher yields and purity compared to batch methods. researchgate.net Furthermore, multistep synthetic sequences involving this compound as an intermediate could be telescoped into a single continuous flow process, thereby reducing waste and operational time. mdpi.com
A key research challenge is the development of robust and clog-free reactor systems, especially when dealing with solid reagents or products. The optimization of reaction conditions, such as temperature, pressure, and residence time, in a flow reactor requires a systematic approach, often aided by design of experiments (DoE) and process analytical technology (PAT). The development of immobilized catalysts that can be used in packed-bed flow reactors is another important research direction that would facilitate product purification and catalyst recycling.
Machine Learning and Artificial Intelligence in Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic routes. nih.gov For a molecule like this compound with multiple reactive sites, ML models can be particularly valuable.
Future prospects in this area involve the use of ML algorithms to predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.orgacs.org For instance, in electrophilic aromatic substitution reactions, ML models trained on large datasets of known reactions can predict the most likely position of substitution on the aromatic ring. acs.orgchemrxiv.org This can save significant experimental effort in synthesizing desired derivatives. Hybrid models that combine quantum mechanical calculations with machine learning have shown promise in accurately predicting reaction barriers and kinetics. chemistryworld.com
A major challenge is the need for large, high-quality datasets to train accurate ML models. The generation and curation of such datasets for specific reaction classes involving substituted benzaldehydes and benzoates will be a critical task. Furthermore, the interpretability of ML models remains a challenge; understanding the chemical reasoning behind a model's prediction is essential for its rational application in synthetic planning.
Table 2: Applications of AI/ML in the Chemistry of this compound
| Application Area | AI/ML Technique | Potential Impact |
| Reaction Outcome Prediction | Graph-convolutional neural networks, Random forests | Prediction of major products, yields, and side products for reactions involving this compound. rsc.orgacs.org |
| Retrosynthesis Planning | Template-based algorithms, Reinforcement learning | Automated design of synthetic routes to complex molecules starting from this compound. |
| Catalyst Design | Generative models, Bayesian optimization | In silico design of novel catalysts for asymmetric transformations of this compound. |
| Reaction Condition Optimization | Bayesian optimization, Design of Experiments (DoE) | Efficient optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) for improved yield and selectivity. |
Expanding Applications in Materials Science
The unique chemical structure of this compound, featuring both an aldehyde and a methyl ester group on an aromatic ring, makes it an attractive building block for the synthesis of advanced functional materials.
A significant future prospect is the use of this compound and its derivatives as monomers for the synthesis of functional polymers and porous materials. For instance, it is a known precursor for the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin. sigmaaldrich.com This porphyrin derivative can be used as a linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wpi.eduscispace.com These materials have applications in gas storage, separation, and catalysis. nih.gov Research will likely focus on designing new COFs and MOFs with tailored pore sizes and functionalities by modifying the structure of the linker derived from this compound. scispace.comresearchgate.net
Furthermore, the aldehyde and ester functionalities can be leveraged to synthesize novel polymers through polycondensation or other polymerization techniques. For example, polymers incorporating the this compound unit could exhibit interesting optical or electronic properties. A key research challenge will be to control the polymerization process to achieve polymers with desired molecular weights and properties. The exploration of post-polymerization modification of the pendant aldehyde or ester groups could further expand the functional space of these materials.
Q & A
Q. What are the standard synthetic routes for Methyl 3-formylbenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 3-formylbenzoic acid using methanol and a catalyst. A common protocol involves refluxing 3-formylbenzoic acid with excess methanol and SOCl₂ in the presence of catalytic DMF, yielding the ester in high purity (87% yield in analogous syntheses). Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to methanol), reaction time (≥1 hour), and temperature control (reflux conditions). Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted starting materials . Reference Table :
| Reactants | Catalyst | Solvent | Yield |
|---|---|---|---|
| 3-Formylbenzoic acid, MeOH | SOCl₂, DMF | Methanol | ~87% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Critical characterization methods include:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.06 ppm, singlet) and the ester carbonyl (δ ~166 ppm in ¹³C). Aromatic protons typically appear between δ 7.9–8.2 ppm .
- IR Spectroscopy : Strong absorption bands at ~1724 cm⁻¹ (ester C=O) and ~1707 cm⁻¹ (aldehyde C=O) confirm functional groups .
- HRMS : Electrospray ionization (ESI) provides accurate mass verification (e.g., [M+H]⁺ at m/z 165.055 for C₉H₈O₃) .
Advanced Research Questions
Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights are critical?
The aldehyde group in this compound is highly reactive in condensation reactions. For example, it can form Schiff bases with amines (e.g., piperidin-3-ol) under reductive amination conditions (NaBH₃CN/ZnCl₂ in methanol). This reaction is pH-sensitive and requires careful control of stoichiometry to avoid side products like over-alkylation. Computational studies (DFT) suggest that electron-withdrawing effects of the ester group enhance electrophilicity at the aldehyde carbon, favoring nucleophilic attack .
Q. What are the stability challenges of this compound under varying storage conditions?
The compound is sensitive to moisture and light due to its aldehyde and ester functionalities. Accelerated stability studies indicate:
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies in melting points (e.g., 48–55°C vs. 52–55°C) often arise from polymorphic forms or impurities. Methodological solutions include:
Q. What strategies mitigate side reactions during derivatization of this compound?
Common side reactions include aldol condensation (due to the aldehyde group) and ester hydrolysis. Mitigation strategies:
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress aldol pathways.
- Protecting Groups : Temporarily protect the aldehyde with acetals (e.g., ethylene glycol) during ester modifications.
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct selectivity in reductive amination .
Q. How is this compound utilized in medicinal chemistry scaffold design?
The compound serves as a precursor for bioactive molecules, such as:
- Antimicrobial Agents : Derivatives with triazine cores show activity against S. aureus (MIC ~10 μM) .
- Kinase Inhibitors : The aldehyde group enables covalent binding to cysteine residues in target proteins.
Key SAR studies highlight the importance of the meta-substitution pattern for target engagement .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Residual solvents (e.g., methanol) or unreacted 3-formylbenzoic acid require sensitive detection:
- GC-MS : For volatile impurities (LOD ~0.1% w/w).
- HPLC-UV : With C18 columns and gradient elution (acetonitrile/water) for non-volatile residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
